An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazol-5-amine
An In-depth Technical Guide to the Synthesis of 7-methyl-1H-indazol-5-amine
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthetic route to 7-methyl-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, 2,6-dimethyl-4-nitroaniline. The core of this guide is a detailed experimental protocol, supplemented by mechanistic insights, safety considerations, and characterization data. The document is structured to provide not only a step-by-step methodology but also the underlying scientific principles that govern the experimental choices, ensuring a thorough understanding for researchers and professionals in the field.
Introduction: The Significance of the Indazole Scaffold
Indazoles are a class of bicyclic heteroaromatic compounds that are of significant interest in the field of medicinal chemistry.[1] The indazole motif is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a broad range of pharmacological activities.[2] This versatility has led to the incorporation of the indazole core into numerous clinically approved drugs and investigational new drug candidates, including those with anticancer, anti-inflammatory, and antiviral properties.[1][3]
7-methyl-1H-indazol-5-amine, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potent kinase inhibitors. The strategic placement of the methyl and amine functionalities allows for diverse chemical modifications, making it a highly sought-after building block in the development of novel therapeutics. This guide outlines a practical and scalable synthesis of this important compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 7-methyl-1H-indazol-5-amine suggests a two-step approach starting from a commercially available substituted aniline. The final amine functionality can be derived from the reduction of a nitro group, a common and reliable transformation in organic synthesis. The indazole ring system can be constructed via an intramolecular cyclization of a diazonium salt derived from an appropriately substituted o-toluidine derivative.
This leads to the following proposed synthetic route:
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Step 1: Indazole Ring Formation. Starting with 2,6-dimethyl-4-nitroaniline, a diazotization reaction followed by an intramolecular cyclization (a variation of the Jacobsen indazole synthesis) will yield the key intermediate, 7-methyl-5-nitro-1H-indazole.
-
Step 2: Reduction of the Nitro Group. The nitro group of 7-methyl-5-nitro-1H-indazole will then be selectively reduced to afford the final product, 7-methyl-1H-indazol-5-amine.
This strategy is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of 7-methyl-1H-indazol-5-amine.
Caption: Overall workflow for the synthesis of 7-methyl-1H-indazol-5-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Methyl-5-nitro-1H-indazole
This procedure is adapted from the general principles of the Jacobsen indazole synthesis, where a 2-methylaniline derivative undergoes diazotization and subsequent cyclization.[4][5]
Reaction Scheme:
Caption: Synthesis of 7-methyl-5-nitro-1H-indazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 2,6-Dimethyl-4-nitroaniline | 166.18 | 10.0 | 1.66 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 12.0 | 0.83 g |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Water (for NaNO₂ solution) | 18.02 | - | 5 mL |
| Ethyl Acetate | 88.11 | - | For extraction |
| Saturated NaHCO₃ solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethyl-4-nitroaniline (1.66 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.83 g, 12.0 mmol) in water (5 mL).
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Add the sodium nitrite solution dropwise to the stirred acetic acid solution over a period of 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
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Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C for 2 hours. The color of the reaction mixture may darken.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-methyl-5-nitro-1H-indazole as a solid.[6][7][8]
Step 2: Synthesis of 7-Methyl-1H-indazol-5-amine
The reduction of the nitro group is a standard procedure. The use of tin(II) chloride is a common and effective method for this transformation on aromatic nitro compounds.[9]
Reaction Scheme:
Caption: Synthesis of 7-methyl-1H-indazol-5-amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 7-Methyl-5-nitro-1H-indazole | 177.16 | 5.0 | 0.89 g |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25.0 | 5.64 g |
| Concentrated Hydrochloric Acid | 36.46 | - | 10 mL |
| Ethanol | 46.07 | - | 25 mL |
| Sodium Hydroxide (5M aq. soln.) | 40.00 | - | For basification |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Procedure:
-
In a 100 mL round-bottom flask, suspend 7-methyl-5-nitro-1H-indazole (0.89 g, 5.0 mmol) in ethanol (25 mL).
-
Add concentrated hydrochloric acid (10 mL) to the suspension.
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To this stirred mixture, add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) portion-wise. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (around 80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture by the slow addition of a 5M aqueous sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 7-methyl-1H-indazol-5-amine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Mechanistic Insights
Step 1: Diazotization and Cyclization
The formation of the indazole ring from 2,6-dimethyl-4-nitroaniline proceeds through a well-established mechanism. Initially, the primary amine reacts with nitrous acid (formed in situ from sodium nitrite and acetic acid) to form a diazonium salt. The ortho-methyl group then undergoes deprotonation to form a reactive intermediate, which subsequently undergoes an intramolecular cyclization to form the indazole ring system.
Step 2: Nitro Group Reduction
The reduction of the nitro group with tin(II) chloride in acidic media is a classic example of a dissolving metal reduction. The tin(II) acts as the reducing agent, donating electrons to the nitro group in a stepwise manner, ultimately leading to the formation of the corresponding amine. The acidic conditions are crucial for this process.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
7-Methyl-5-nitro-1H-indazole:
-
Appearance: Expected to be a solid.
-
¹H NMR: Characteristic aromatic proton signals and a singlet for the methyl group are expected.[10] The aromatic protons should show coupling patterns consistent with the substitution on the ring.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₇N₃O₂ (m/z = 177.05).[7]
-
-
7-Methyl-1H-indazol-5-amine:
-
Appearance: Expected to be a solid.
-
¹H NMR: The spectrum should show the appearance of a broad singlet corresponding to the amine protons, along with shifts in the aromatic proton signals compared to the nitro-intermediate. The methyl group singlet should remain.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₈H₉N₃ (m/z = 147.08).
-
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2,6-Dimethyl-4-nitroaniline: This compound is toxic and should be handled with care.
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
Glacial Acetic Acid and Concentrated Hydrochloric Acid: These are corrosive and should be handled with extreme care.
-
Tin(II) Chloride: Can cause skin and eye irritation.
-
Sodium Hydroxide: A corrosive base. The neutralization step can be exothermic and should be performed with cooling.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 7-methyl-1H-indazol-5-amine. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for application in drug discovery and development programs. The mechanistic understanding provided should aid in troubleshooting and potential optimization of the described reactions.
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